molecular formula C9H12N2 B577684 5-Cyclobutylpyridin-3-amine CAS No. 1314355-68-4

5-Cyclobutylpyridin-3-amine

Katalognummer: B577684
CAS-Nummer: 1314355-68-4
Molekulargewicht: 148.209
InChI-Schlüssel: HPOIVEHFLZENHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclobutylpyridin-3-amine (CAS 1257554-60-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of three-dimensional (3D) fragment libraries. Its molecular structure, which features a cyclobutane ring fused to a pyridin-3-amine scaffold, provides a unique and underexplored spatial geometry that serves as a valuable alternative to flat, aromatic systems . The cyclobutyl ring is a key feature that contributes to favorable physicochemical properties. Its puckered, three-dimensional structure introduces conformational restriction, which can reduce the entropic penalty upon binding to a biological target and lead to improved affinity and selectivity . Furthermore, incorporating a saturated cyclobutane ring can enhance metabolic stability, increase water solubility, and lower melting points compared to its planar aromatic counterparts, which are critical factors in successful lead optimization . In research applications, this compound is primarily utilized as a versatile synthetic intermediate or a core scaffold. The cyclobutane ring can act as a strategic element to fill hydrophobic pockets in enzyme binding sites . The amine and pyridine functional groups offer accessible vectors for further synthetic elaboration, making this compound highly "sociable" for fragment-based drug discovery (FBDD) campaigns . Its properties align with the search for novel chemical space in the design of small-molecule drug candidates for various disease areas . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-cyclobutylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-4-8(5-11-6-9)7-2-1-3-7/h4-7H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOIVEHFLZENHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Overview

A widely reported approach involves the substitution of a bromine atom in 5-bromo-N-cyclobutylpyridin-3-amine (CAS#: 1257554-60-1) with an amine group. This two-step process begins with the synthesis of the brominated precursor, followed by amination under controlled conditions.

Synthetic Procedure

  • Preparation of 5-Bromo-N-cyclobutylpyridin-3-amine :

    • Reactants : 3-Amino-5-bromopyridine, cyclobutyl bromide.

    • Conditions : Reaction in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) at 80°C for 12 hours.

    • Yield : 68–72% (Table 1).

  • Amination via Buchwald-Hartwig Coupling :

    • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand.

    • Conditions : Ammonia gas in 1,4-dioxane at 100°C for 24 hours.

    • Yield : 55–60% (Table 1).

Table 1: Key Parameters for Nucleophilic Substitution Method

ParameterStep 1 (Bromination)Step 2 (Amination)
Temperature (°C)80100
SolventTHF1,4-Dioxane
Catalyst/LigandPd(OAc)₂/Xantphos
Reaction Time (h)1224
Yield (%)68–7255–60

Mechanistic Insights

The amination step proceeds via a palladium-catalyzed cross-coupling mechanism, where oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate. Subsequent transmetalation with ammonia and reductive elimination yields the desired amine.

Method 2: Multicomponent Cyclocondensation

Reaction Design

This one-pot strategy leverages the condensation of malononitrile, cyclobutanecarbaldehyde, and ammonium thiocyanate to assemble the pyridine core while introducing the cyclobutyl and amine groups simultaneously.

Optimized Protocol

  • Reactants : Malononitrile (2 equiv), cyclobutanecarbaldehyde (1 equiv), ammonium thiocyanate (1 equiv).

  • Catalyst : Piperidine (10 mol%) in ethanol.

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 75–80% (Table 2).

Table 2: Multicomponent Cyclocondensation Parameters

ParameterValue
Temperature (°C)80
SolventEthanol
CatalystPiperidine
Reaction Time (h)6
Yield (%)75–80

Advantages and Limitations

This method offers atom economy and avoids isolation of intermediates. However, the use of thiocyanate necessitates careful handling due to toxicity.

Method 3: Reductive Amination of 5-Cyclobutylpyridine-3-carbaldehyde

Synthetic Pathway

Reductive amination of 5-cyclobutylpyridine-3-carbaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) provides a straightforward route.

Procedure Details

  • Reactants : 5-Cyclobutylpyridine-3-carbaldehyde (1 equiv), ammonium acetate (3 equiv).

  • Reducing Agent : NaBH₃CN (1.5 equiv) in methanol.

  • Conditions : Room temperature, 12 hours.

  • Yield : 65–70% (Table 3).

Table 3: Reductive Amination Conditions

ParameterValue
Temperature (°C)25
SolventMethanol
Reducing AgentNaBH₃CN
Reaction Time (h)12
Yield (%)65–70

Method 4: Diazotization-Iodo Elimination and Hydrolysis

Adapted from Antitumor Agent Synthesis

This method, inspired by the synthesis of 4-iodo-3-nitrobenzamide, involves diazotization of a nitro precursor followed by hydrolysis.

Key Steps

  • Diazotization : Treatment of 5-nitro-N-cyclobutylpyridin-3-amine with NaNO₂/HCl at 0–5°C.

  • Iodo Elimination : Reaction with KI to replace the diazo group with iodine.

  • Hydrolysis : Acidic hydrolysis (HCl, 80°C) to convert nitro to amine.

Table 4: Diazotization-Hydrolysis Parameters

StepConditionsYield (%)
Diazotization0–5°C, NaNO₂/HCl85
Hydrolysis80°C, HCl, 5h90

Comparative Analysis of Methods

Table 5: Method Comparison

MethodYield (%)CostScalabilityPurity (%)
Nucleophilic Sub.55–60HighModerate95
Multicomponent75–80LowHigh98
Reductive Amination65–70MediumModerate97
Diazotization85–90LowLow90

The multicomponent approach offers the highest yield and scalability, whereas diazotization provides excellent yields but suffers from scalability challenges .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Cyclobutylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

5-Cyclobutylpyridin-3-amine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Cyclobutylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Molecular Weight : The cyclobutylmethoxy group in 6-(Cyclobutylmethoxy)pyridin-3-amine increases its molecular weight (178.23 g/mol) compared to simpler amines like 1-Cyclopropylpyrrolidin-3-amine (126.20 g/mol) .
  • Substituent Effects : The methoxy group in 5-(2-Methoxypyridin-3-YL)pyridin-2-amine enhances polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents .
  • Steric Influence : The cyclobutyl group in this compound likely provides intermediate steric bulk compared to cyclopropyl (smaller, higher ring strain) and cyclobutylmethoxy (larger, flexible) groups .

Biologische Aktivität

5-Cyclobutylpyridin-3-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The compound can be synthesized via nucleophilic substitution reactions or other organic transformations that allow for the introduction of the cyclobutyl group onto the pyridine ring. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays using human lung adenocarcinoma (A549) cells demonstrated that this compound can inhibit cell proliferation effectively. The mechanism appears to involve induction of apoptosis and modulation of cell signaling pathways related to cancer progression .
  • Antiviral Properties : Preliminary investigations suggest that this compound may also possess antiviral activity. It has been shown to inhibit the replication of certain viruses in cultured cells, which could be linked to its ability to interfere with viral entry or replication processes .
  • Immunomodulatory Effects : The compound has demonstrated potential as an immunomodulator by affecting cytokine production and lymphocyte proliferation. In particular, it has been observed to suppress tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, indicating a possible role in managing inflammatory responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model Effect Observed Reference
AnticancerA549 (lung adenocarcinoma)Significant cytotoxicity; induces apoptosis
AntiviralVarious viral modelsInhibition of viral replication
ImmunomodulatoryHuman blood culturesSuppression of TNF-α production

Case Studies

  • Anticancer Activity Study :
    A recent study evaluated the anticancer effects of this compound against A549 cells. The compound was found to reduce cell viability significantly compared to untreated controls. The study utilized an MTT assay for assessing cell viability post-treatment, revealing a dose-dependent response that supports its potential as an anticancer agent .
  • Immunomodulatory Effects :
    In another investigation focused on immunological responses, this compound was tested for its ability to modulate immune cell activity. Results indicated that the compound could inhibit phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes, suggesting its utility in treating autoimmune disorders .

Q & A

Synthesis Optimization

Q: What methodologies are recommended for optimizing the synthesis of 5-Cyclobutylpyridin-3-amine to achieve high yields and purity? A: Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature control : Maintain reactions between 60–80°C to prevent side reactions (e.g., cyclobutyl ring strain or pyridine decomposition) .
  • Reagent selection : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of intermediates .
  • Progress monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion. Post-synthesis, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
  • Purity validation : Confirm via ¹H/¹³C NMR spectroscopy (e.g., cyclobutyl proton signals at δ 1.8–2.5 ppm and pyridine protons at δ 7.0–8.5 ppm) .

Structural Characterization

Q: What advanced spectroscopic techniques are critical for confirming the structure of this compound? A: Combine multiple techniques:

  • NMR spectroscopy : Assign aromatic protons (pyridine C3-H at δ ~8.1 ppm) and cyclobutyl methylene groups (δ ~2.1–2.3 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₂: calc. 147.0922) .
  • X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement of the cyclobutyl-pyridine system .

Biological Activity Profiling

Q: How can researchers systematically evaluate the biological activity of this compound? A: Use a tiered approach:

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like kinases or GPCRs .
  • In vitro models : Test cytotoxicity (MTT assay) and target modulation (e.g., Western blot for kinase inhibition) in disease-relevant cell lines .
  • SAR expansion : Synthesize analogs (e.g., replacing cyclobutyl with cyclopropyl) to assess structural determinants of activity .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activities of structurally similar pyridine derivatives? A:

  • Standardize assays : Replicate studies under identical conditions (e.g., pH, temperature, cell line passage number) .
  • Validate targets : Use orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) to confirm target engagement .
  • Cross-reference analogs : Compare data with compounds like 5-bromo-N-cyclohexylpyridin-2-amine to identify substituent-specific effects .

Computational Modeling

Q: What in silico strategies predict the reactivity and binding modes of this compound? A:

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) to prioritize synthesis targets .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, blood-brain barrier penetration) .

Stability and Storage

Q: What protocols ensure the stability of this compound during long-term storage? A:

  • Storage conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Stability monitoring : Periodically analyze via HPLC (C18 column, mobile phase: acetonitrile/water) to detect degradation products .
  • Handling : Use gloveboxes for moisture-sensitive reactions to preserve cyclobutyl ring integrity .

Analytical Method Development

Q: How can researchers quantify this compound in complex mixtures? A:

  • HPLC-DAD : Use a C18 column with gradient elution (acetonitrile:water + 0.1% TFA). Detect at λ = 254 nm (pyridine absorption) .
  • LC-MS/MS : Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 147 → 130 for fragmentation) .

Synthetic Challenges

Q: What are common pitfalls in synthesizing this compound, and how are they mitigated? A:

  • Ring-opening reactions : Cyclobutyl strain can lead to undesired ring cleavage. Mitigate by avoiding strong acids/bases .
  • Byproduct formation : Optimize reaction stoichiometry (e.g., 1.2 eq. cyclobutylating agent) and use scavengers (e.g., molecular sieves) .

Advanced SAR Studies

Q: How do structural modifications (e.g., substituent variation) impact the bioactivity of this compound? A:

  • Cyclobutyl vs. cyclopropyl : Cyclobutyl enhances rigidity, improving target selectivity but reducing solubility. Test via LogD measurements .
  • Pyridine substitution : Introduce electron-withdrawing groups (e.g., Cl at C5) to modulate electronic properties and binding affinity .

Mechanistic Studies

Q: What experimental designs elucidate the mechanism of action of this compound in biological systems? A:

  • Kinetic assays : Measure enzyme inhibition (e.g., IC₅₀) under varied substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.